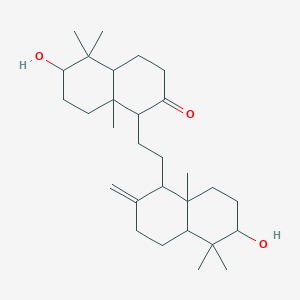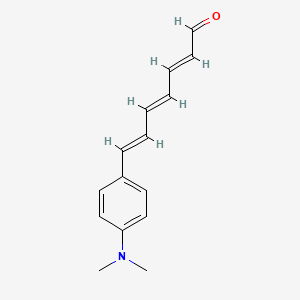
Capecitabine USP Impurity G
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE: is a derivative of capecitabine, a chemotherapeutic agent used primarily in the treatment of various cancers. This compound is characterized by its unique molecular structure, which includes a deoxy-alpha-D-ribofuranosyl moiety. It is often used as an analytical material in pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves multiple steps, starting from capecitabine. The key steps include the protection of hydroxyl groups, glycosylation, and deprotection. The reaction conditions typically involve the use of solvents like dichloromethane and reagents such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) for glycosylation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) is common for ensuring the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, often involving reagents like sodium azide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Sodium azide, trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxy derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is used as a reference standard for analytical methods, including HPLC and mass spectrometry .
Biology: In biological research, this compound is used to study the metabolic pathways of capecitabine and its derivatives. It helps in understanding the pharmacokinetics and pharmacodynamics of chemotherapeutic agents .
Medicine: Medically, it is used in the development and testing of new chemotherapeutic drugs. Its unique structure allows for the exploration of new drug delivery mechanisms and therapeutic targets .
Industry: In the pharmaceutical industry, this compound is used for quality control and assurance in the production of capecitabine and its derivatives .
Wirkmechanismus
The mechanism of action of 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE involves its conversion to 5-fluorouracil (5-FU) in the body. 5-FU inhibits thymidylate synthase, leading to the disruption of DNA synthesis and cell division. This results in the apoptosis of rapidly dividing cancer cells .
Vergleich Mit ähnlichen Verbindungen
Capecitabine: The parent compound, used widely in chemotherapy.
5-Fluorouracil (5-FU): The active metabolite of capecitabine.
Tegafur: Another prodrug of 5-FU used in cancer treatment.
Uniqueness: 3’-O-(5’-DEOXY-ALPHA-D-RIBOFURANOSYL) CAPECITABINE is unique due to its specific deoxy-alpha-D-ribofuranosyl moiety, which influences its pharmacokinetic properties and metabolic pathways. This uniqueness allows for targeted research and development in the field of chemotherapeutics .
Eigenschaften
Molekularformel |
C20H30FN3O9 |
|---|---|
Molekulargewicht |
475.5 g/mol |
IUPAC-Name |
pentyl N-[1-[4-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-3-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-14(27)15(10(3)31-17)33-18-13(26)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29) |
InChI-Schlüssel |
VTELESLWOUWJLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC3C(C(C(O3)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


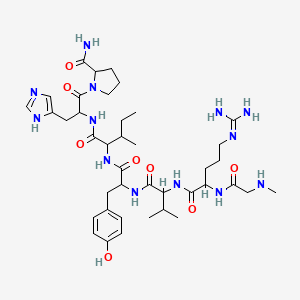
![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
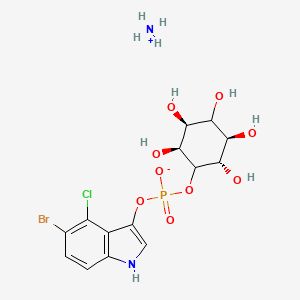


![(E)-[3-(trifluoromethylsulfanyl)-3H-pyridin-6-ylidene]hydrazine](/img/structure/B12326736.png)
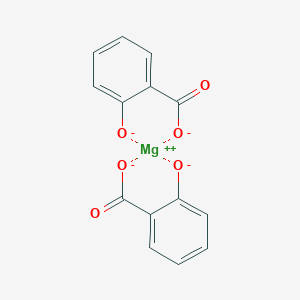
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide](/img/structure/B12326745.png)
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
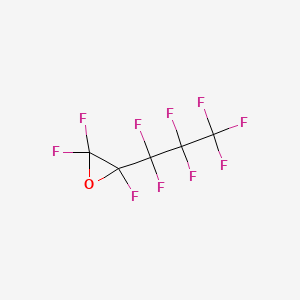
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
![3-[1-(3,5-difluorobenzyl)-1H-indol-3-yl]acrylic acid](/img/structure/B12326755.png)
